molecular formula C17H22N6OS B10920389 2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10920389
M. Wt: 358.5 g/mol
InChI Key: QRDGPHLBQWEJOV-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as an ethylsulfanyl group, a dimethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate intermediates to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to achieve consistent and scalable production. The choice of solvents, reagents, and reaction conditions is crucial to minimize waste and ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or quinazoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors, receptor modulators, and drug candidates.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the target molecule. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 2-(ethylsulfanyl)-6,6-dimethyl-9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 2-(ethylsulfanyl)-6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of substituents and the resulting chemical properties. The presence of the ethylsulfanyl group, along with the pyrazolyl and triazoloquinazoline moieties, imparts unique reactivity and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

2-ethylsulfanyl-6,6-dimethyl-9-(1-methylpyrazol-4-yl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H22N6OS/c1-5-25-16-20-15-19-11-6-17(2,3)7-12(24)13(11)14(23(15)21-16)10-8-18-22(4)9-10/h8-9,14H,5-7H2,1-4H3,(H,19,20,21)

InChI Key

QRDGPHLBQWEJOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN(N=C4)C

Origin of Product

United States

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